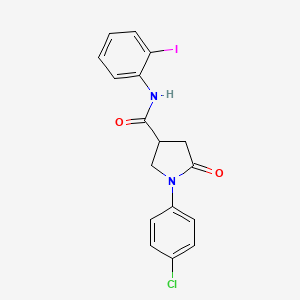
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as PHIP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. PHIP is a synthetic compound that belongs to the class of pyrrolidine carboxamides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. It also inhibits the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects. In cancer research, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce oxidative stress and improve mitochondrial function. Inflammation is another area where 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown beneficial effects, with studies demonstrating its ability to reduce the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the cost of synthesizing 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide can be a limiting factor for some research groups.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in these diseases. Another area of interest is the development of novel analogs of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability. Finally, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide and its effects on various signaling pathways.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-chlorophenyl)-2-nitroethene with 2-iodoaniline in the presence of a palladium catalyst. The resulting intermediate is then reduced with hydrogen gas to yield 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method has been optimized to produce high yields of pure 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide and has been used in several studies to obtain the compound for further research.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. Inflammation is another area where 1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLSGGHYLYNIFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
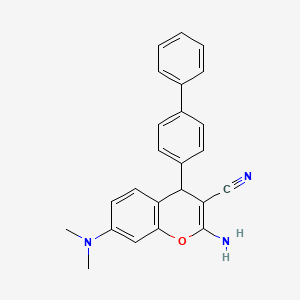
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
![4-(benzyloxy)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5182609.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)
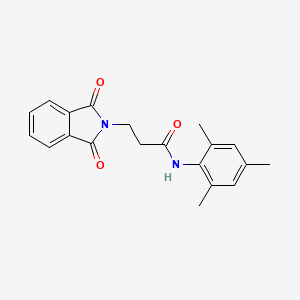
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
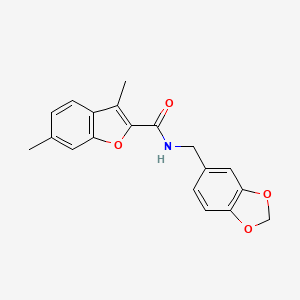
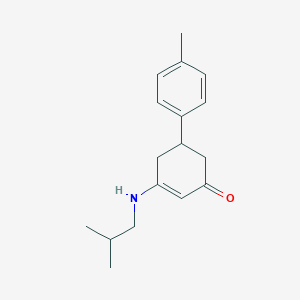
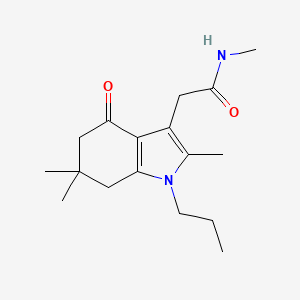
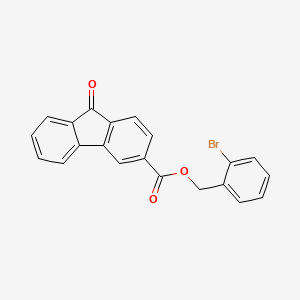
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)